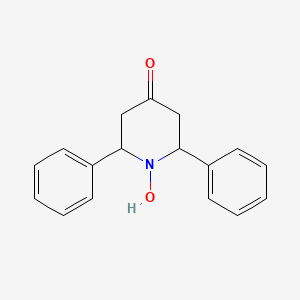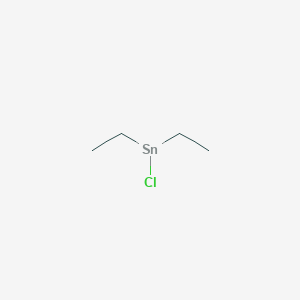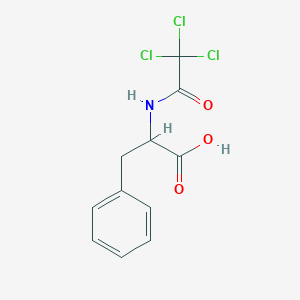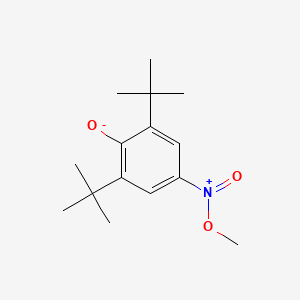
1-Hydroxy-2,6-diphenylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2,6-diphenylpiperidin-4-one is an organic compound with the molecular formula C₁₇H₁₇NO₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,6-diphenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This reaction typically proceeds under reflux conditions, leading to the formation of the piperidinone ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or alkyl halides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-2,6-diphenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2,6-diphenylpiperidin-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes within cells. Its effects are mediated through binding to target proteins, altering their structure and function .
Comparación Con Compuestos Similares
1-Hydroxy-2,6-diphenylpiperidin-4-one can be compared with other similar compounds, such as:
2,6-Diphenylpiperidin-4-one: Lacks the hydroxyl group, leading to different chemical reactivity and biological activity.
3-Methyl-2,6-diphenylpiperidin-4-one: Contains a methyl group, which can influence its physical and chemical properties.
1- (2-Furylmethyl)piperidin-4-one:
Propiedades
Número CAS |
10604-77-0 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-hydroxy-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C17H17NO2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2 |
Clave InChI |
GIJVYQHWKBLXDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)


methanol](/img/structure/B14722152.png)

![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)





![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)

